(S)-(+)-말레산의 안전성 및 유해성 연구

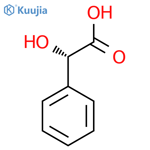

(S)-(+)-말레산((S)-(+)-2-숙신산)은 키랄 카르복실산으로, 약학 활성 성분의 광학적으로 순수한 중간체 또는 조절제 역할을 한다. 특히 키랄 아민과의 염 형성을 통해 결정성 염을 제조하는 데 널리 사용되며, 이는 의약품의 물리화학적 특성(용해도, 안정성)과 생체이용률을 최적화하는 데 중요하다. 비대칭 합리 및 효소적 변환 공정을 통해 고순도로 제조되며, 화학, 생명공학, 제약 산업에서 필수적인 키랄 빌딩 블록으로 인정받고 있다. 본 논고는 (S)-(+)-말레산의 안전성 및 유해성 프로파일에 대한 포괄적인 연구를 다루며, 실험적 데이터와 규제 지침을 바탕으로 한 과학적 분석을 제공한다.

화학적 특성 및 응용 분야

(S)-(+)-말레산(C4H4O4)은 강한 산성(pKa1 ~1.9, pKa2 ~6.1)과 높은 수용성을 지닌 2가 카르복실산이다. 광학 활성[(α)D = +15° (물)]을 가지며, (R)-이성질체와 구별된다. 의약품 합성에서 핵심적인 역할을 수행한다: 키랄 아민(예: 덱스트로메토르판)과의 염 형성을 통해 결정성 고체를 생성하여 API의 안정성과 생체이용률을 향상시킨다. 또한, 비대칭 촉매 반응의 리간드 또는 촉매로 작용하며, 펩타이드 유사체 및 키랄 보조체 합성에 활용된다. 생물학적 분야에서는 효소 기질 또는 분석 표준물질로 사용되고, 농약 산업에서는 광학활성 제초제의 전구체로 적용된다. 고순도 등급(>99% ee)은 엄격한 품질 관리(GC/HPLC) 하에 제조되며, 잔류 용매 및 중금속 불순물은 ICH 지침(Q3A)에 따라 제한된다.

안전성 평가: 실험적 데이터

(S)-(+)-말레산의 독성 프로파일은 체계적인 in vitro 및 in vivo 연구를 통해 평가된다. OECD 가이드라인에 따른 급성 경구 독성(LD50) 실험에서 랫트 모델은 5,000 mg/kg 이상의 값을 보여 "경구 독성 범주 5" 또는 "상대적으로 무해"에 해당한다(GHS 분류). 피부 감작 시험(귀마개 시험) 및 피부/눈 자극 테스트(래빗 모델)에서는 경증~중등도의 자극성을 나타내며, GHS 기준에 따라 "피부 자극 범주 2", "눈 자극 범주 2B"로 분류된다. 반복 투약 독성(28일) 연구에서는 고용량(1,000 mg/kg/일) 투여 시 신장 세뇨관 손상과 관련된 일시적인 체중 감소가 관찰되나, NOAEL(무관찰 유해 수준)은 300 mg/kg/일로 확인된다. 돌연변이원성(Ames 테스트) 및 염색체 이상 시험에서는 음성 결과를 보여 유전독성 위험이 낮음을 시사한다.

생물학적 영향 및 독성학적 프로파일

생체 내에서 (S)-(+)-말레산은 시트르산 회로를 통해 주로 대사되며, 수산화화 및 CO2 배출로 이어진다. 세포 수준에서는 미토콘드리아 기능에 간섭하여 ATP 생산을 일시적으로 저해할 수 있으나, 저농도(100 μM 이하)에서는 영향이 미미하다. In vitro 신장 세포(예: HK-2) 모델 연구에 따르면, 고농도(10 mM 이상) 노출 시 산화 스트레스(ROS 증가)와 세포 사멸(apoptosis) 유발이 보고된다. 생태독성학적 평가에서는 물벼룩(Daphnia magna) 급성 독성(EC50 > 100 mg/L) 및 조류 성장 저해 시험(72h-EC50 > 200 mg/L) 결과 "수생 환경에 대한 급성 독성 범주 3"을 나타낸다. 생���축적 가능성(log Pow = -0.5)은 매우 낮아 지속성 오염물질(POP)로 분류되지 않는다. 인간 건강 위험 평가는 TDI(일일 허용 섭취량) 0.5 mg/kg/day를 권장한다.

규제 현황 및 산업적 관리

(S)-(+)-말레산은 EU REACH 및 미국 TSCA 규정에 등록되어 있으며, GHS에 기반한 SDS(Safety Data Sheet)가 의무적으로 제공된다. 작업장 노출 한계(OEL)는 10 mg/m³(8시간 TWA)로 설정되며, 호흡기 보호구(FFP1 마스크) 및 화학 저항성 장갑(니트릴) 착용이 필수적이다. 유해사고 대비를 위해 국소 노출 시 즉각적인 세척(15분 이상 물) 및 흡입 시 신선한 공기 공급이 요구된다. 제약 산업에서는 ICH Q7 기준에 따라 cGMP(동적 의약품 제조 관리 기준) 하에 생산되며, 잔류 불순물은 USP <467> 지침을 준수한다. 환경 배출 시 중화 처리(탄산칼슘) 후 폐수 관리 시스템으로 이송해야 하며, EU 폐기물 코드 07 05 09*에 따라 분류된다. 지속적인 안전 모니터링을 위해 HACCP 원칙이 공정 적용된다.

참고문헌

- European Chemicals Agency (ECHA). (2023). Registered Substance Data for (S)-(+)-Malic Acid (CAS 97-67-6). Retrieved from echa.europa.eu

- National Center for Biotechnology Information (NCBI). (2022). PubChem Compound Summary: (S)-Malic Acid. CID 525. Retrieved from pubchem.ncbi.nlm.nih.gov

- OECD. (2018). Guideline No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Publishing, Paris.

- U.S. Food and Drug Administration (FDA). (2020). Guidance for Industry: Q3C Impurities: Residual Solvents. Silver Spring, MD: FDA.

- GHS Classification Database. (2021). Classification Results for Butanedioic acid, (2S)-. Japanese NITE. Retrieved from ghs.nite.go.jp